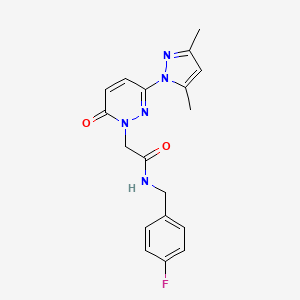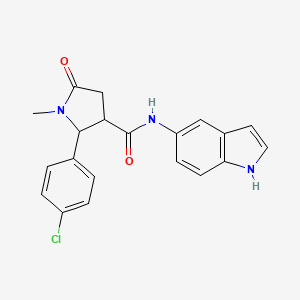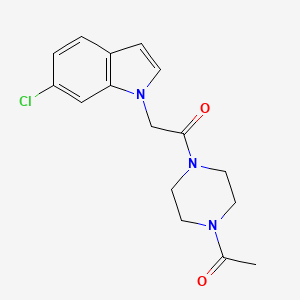
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Overview
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is 355.14445300 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Antipsychotic Agents
Compounds structurally related to the query, particularly those featuring pyrazol and pyridazinone motifs, have been explored for their potential as antipsychotic agents. For instance, derivatives like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown promising antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, distinguishing them from conventional antipsychotics. This suggests potential research applications in developing new antipsychotic medications with unique mechanisms of action and possibly fewer side effects (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity
Research involving pyrazole-acetamide derivatives in coordination chemistry has led to the synthesis of novel Co(II) and Cu(II) complexes. These studies not only advance our understanding of coordination compounds but also reveal significant antioxidant activities. Such findings highlight the potential of related compounds in developing antioxidants and studying metal-organic interactions, which could be beneficial in materials science and medicinal chemistry (Chkirate et al., 2019).
Anti-Cancer Research
Derivatives of pyrazole and pyridazinone have been examined for their anticancer properties. For example, fluoro-substituted benzo[b]pyran compounds, which share some structural features with the query compound, have demonstrated anti-lung cancer activity. These findings suggest that exploring the anticancer potential of related compounds could be a valuable research direction (Hammam et al., 2005).
Imaging and Diagnostic Applications
Compounds with pyrazolo[1,5-a]pyrimidine structures have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights potential applications in developing radiotracers for positron emission tomography (PET) imaging, contributing to the diagnosis and study of neurodegenerative disorders (Damont et al., 2015).
Anti-Inflammatory Research
Research into N-substituted benzyl/phenyl derivatives related to the query compound has revealed moderate to significant anti-inflammatory activities. This opens up avenues for the development of new anti-inflammatory agents and further understanding of the underlying mechanisms (Ahmad et al., 2012).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-12-9-13(2)24(21-12)16-7-8-18(26)23(22-16)11-17(25)20-10-14-3-5-15(19)6-4-14/h3-9H,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXIPHNLHAUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4520745.png)
![4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4520759.png)
![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4520763.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4520778.png)
![2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide](/img/structure/B4520781.png)

![N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B4520792.png)

![1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4520813.png)
![Methyl 4-{[2-(3-methylphenyl)azepane-1-carbonyl]amino}benzoate](/img/structure/B4520822.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4520827.png)
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4520835.png)
![1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4520842.png)
